AT, also known as 4-androstene-3,6,17-trione or 6-oxo, is a well-studied compound with aromatase inhibitory activity. Aromatase is an enzyme responsible for converting testosterone to estradiol, the most potent form of estrogen. Inhibiting aromatase can be beneficial in various research fields, including:
AT acts as a suicide substrate for aromatase. This means it binds to the enzyme's active site and undergoes a chemical transformation that irreversibly inactivates the enzyme. However, AT itself is rapidly metabolized to 3β-hydroxy-AT, which acts as a competitive inhibitor of aromatase with lower potency [].
14alpha-Hydroxy-4-androstene-3,6,17-trione is a synthetic derivative of the steroid hormone androstenedione, characterized by the presence of a hydroxyl group at the 14-alpha position. This compound is notable for its role as an aromatase inhibitor, which means it can inhibit the enzyme aromatase that converts testosterone to estradiol. The structural formula of 14alpha-Hydroxy-4-androstene-3,6,17-trione is C19H24O4, and it has been studied for its potential applications in treating conditions related to estrogen excess, such as certain types of breast cancer and gynecomastia in males .
The synthesis of 14alpha-Hydroxy-4-androstene-3,6,17-trione typically involves the selective oxidation of its precursor compounds. A common method includes the microbial transformation of 4-androstene-3,17-dione using specific fungi, which can introduce hydroxyl groups at desired positions. The compound can also be synthesized via
14alpha-Hydroxy-4-androstene-3,6,17-trione exhibits significant biological activity primarily through its inhibition of aromatase. Studies have shown that this compound can effectively reduce estrogen levels in various tissues, which may help in managing estrogen-related conditions. For instance, it has been demonstrated to inhibit aromatase activity in human uterine tumors in a dose-dependent manner . Additionally, it has been found to increase testosterone levels by decreasing estradiol synthesis, potentially offering benefits for muscle mass enhancement and recovery from steroid-induced testicular suppression .
The synthesis methods for 14alpha-Hydroxy-4-androstene-3,6,17-trione include:
14alpha-Hydroxy-4-androstene-3,6,17-trione has several potential applications:
Research has indicated that 14alpha-Hydroxy-4-androstene-3,6,17-trione interacts with various biological pathways primarily through its action on aromatase. It has been shown to inhibit estrogen synthesis effectively without significant binding affinity to other steroid receptors. This specificity makes it a valuable compound for studying hormonal interactions and developing therapeutic strategies against estrogen-dependent tumors .
Several compounds share structural similarities with 14alpha-Hydroxy-4-androstene-3,6,17-trione but differ in their chemical properties and biological activities. Here are some notable examples:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Androstene-3,6,17-trione | Lacks hydroxyl group at C14 | Aromatase inhibitor; used as a supplement |
6-OXO (4-Androstene-3-one) | Ketone at C3; no hydroxyl at C14 | Aromatase inhibitor; marketed for testosterone support |
14beta-Hydroxyandrost-4-ene-3,6-dione | Hydroxyl group at C14 beta position | Different hormonal effects; less potent aromatase inhibition |
Androstenedione | No hydroxyl groups; basic steroid structure | Precursor to testosterone; less direct aromatase inhibition |
The uniqueness of 14alpha-Hydroxy-4-androstene-3,6,17-trione lies in its specific hydroxylation pattern that enhances its efficacy as an aromatase inhibitor while maintaining a favorable safety profile compared to other similar compounds .
14α-OH-AT has the molecular formula C19H24O4 and a molecular weight of 316.4 g/mol. The IUPAC name for this compound is (8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione. The compound's structure features a cyclopentanoperhydrophenanthrene skeleton with specific functional groups that contribute to its biological activity. The 14α-hydroxyl group is particularly important for its aromatase inhibition mechanism, as it enables irreversible binding to the enzyme.
The compound exists in different crystalline forms, with stable hydrate crystals showing characteristic peaks in X-ray diffraction at angles of 12.7, 14.5, 17.3, 17.6, 21.1, and 25.7 degrees (using Cu Kα radiation). These crystallographic properties are crucial for pharmaceutical formulation and quality control.
14alpha-Hydroxy-4-androstene-3,6,17-trione functions as a mechanism-based irreversible inhibitor of the aromatase enzyme, representing a distinct class of anti-aromatase compounds that differ fundamentally from reversible competitive inhibitors [1]. The compound exhibits time-dependent, pseudo-first-order inactivation of aromatase in the presence of reduced nicotinamide adenine dinucleotide phosphate, demonstrating its mechanism-based inhibitory properties [1].
The irreversible nature of 14alpha-Hydroxy-4-androstene-3,6,17-trione's inhibition stems from its structural configuration, particularly the critical 14alpha-hydroxy group that facilitates irreversible binding to the aromatase enzyme . This hydroxyl group enables the formation of covalent bonds with nucleophilic residues within the enzyme's active site, leading to permanent enzyme inactivation . The compound's ability to cause irreversible inhibition distinguishes it from reversible competitive inhibitors such as anastrozole and letrozole, which bind noncovalently and reversibly to the aromatase protein [3].
The mechanism of irreversible inhibition involves the compound acting as a suicide substrate, where the enzyme catalyzes its own inactivation through the formation of a reactive intermediate [4]. During the catalytic process, 14alpha-Hydroxy-4-androstene-3,6,17-trione undergoes transformation within the enzyme's active site, generating a reactive species that subsequently forms covalent bonds with critical amino acid residues [4]. This process results in the permanent loss of enzymatic activity, as the covalently modified enzyme cannot be regenerated through simple dissociation of the inhibitor [5].
The irreversible binding mechanism ensures that aromatase inhibition persists even after the compound is cleared from the system, unlike reversible inhibitors where enzyme activity returns upon drug removal [6]. This characteristic provides a theoretical advantage in sustained estrogen suppression, as new enzyme synthesis is required to restore aromatase activity [6]. The compound demonstrated dose-dependent inhibition of aromatase activity across multiple tissue types, including human uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis tissues, with effective concentrations ranging from 0.1 to 10 micromolar [7].
The enzyme kinetics of 14alpha-Hydroxy-4-androstene-3,6,17-trione have been extensively characterized through detailed kinetic analyses, revealing specific parameters that define its inhibitory potency and mechanism [1]. The compound exhibits an apparent inhibition constant (Ki) of 1.3 micromolar, which represents the binding affinity of the inhibitor to the enzyme-substrate complex [1]. This Ki value indicates the concentration of inhibitor required to achieve half-maximal binding under competitive conditions [8].
The inactivation rate constant (Kinact) for 14alpha-Hydroxy-4-androstene-3,6,17-trione has been determined to be 0.23 per minute, representing the maximal rate of enzyme inactivation when the inhibitor is saturating [1]. This parameter reflects the efficiency of the covalent modification process once the inhibitor is bound to the enzyme [9]. The Kinact value provides crucial information about the speed of irreversible inhibition, with higher values indicating faster enzyme inactivation [9].
Kinetic Parameter | Value | Unit | Significance |
---|---|---|---|
Ki (Inhibition Constant) | 1.3 | micromolar | Binding affinity to enzyme |
Kinact (Inactivation Rate) | 0.23 | per minute | Rate of enzyme inactivation |
Kinact/Ki Ratio | 0.177 | per micromolar per minute | Overall inhibitory efficiency |
The ratio of Kinact to Ki (0.177 per micromolar per minute) provides a measure of the overall inhibitory efficiency, combining both binding affinity and inactivation rate into a single parameter [9]. This ratio is particularly useful for comparing the potency of different mechanism-based inhibitors, as it accounts for both the thermodynamic (binding) and kinetic (inactivation) components of inhibition [10].
The pseudo-first-order kinetics observed with 14alpha-Hydroxy-4-androstene-3,6,17-trione indicate that the inactivation process follows single-exponential decay when inhibitor concentrations are maintained constant [11]. This kinetic behavior is characteristic of mechanism-based inhibitors and distinguishes them from simple competitive inhibitors that exhibit rapid equilibrium binding [12]. The time-dependent nature of the inhibition requires preincubation periods to achieve maximal inhibitory effects, unlike instantaneous competitive inhibition [13].
Comparative kinetic studies have demonstrated that 14alpha-Hydroxy-4-androstene-3,6,17-trione exhibits superior potency compared to related androstene derivatives [14]. Structure-activity relationship analyses reveal that the 14alpha-hydroxy group is essential for optimal inhibitory activity, with removal or stereochemical inversion significantly reducing both Ki and Kinact values [14]. The compound's kinetic parameters position it among the most potent irreversible aromatase inhibitors characterized to date [1].
While 14alpha-Hydroxy-4-androstene-3,6,17-trione is primarily recognized for its aromatase inhibitory properties, its structural similarity to established neurosteroids suggests potential neuromodulatory activities [15]. Neurosteroids represent a class of steroid compounds that rapidly alter neuronal excitability through direct interactions with ligand-gated ion channels, particularly gamma-aminobutyric acid type A receptors [15].
The structural features of 14alpha-Hydroxy-4-androstene-3,6,17-trione align with the characteristic requirements for neurosteroid activity, including the androstane backbone and ketone groups at specific positions [16]. However, the presence of the 14alpha-hydroxy group and the 6-ketone modification may alter its interaction with gamma-aminobutyric acid type A receptors compared to classical neurosteroids [17]. Related androstene derivatives have demonstrated significant modulation of inhibitory neurotransmission, with effects on both glycine and gamma-aminobutyric acid-mediated currents [17].
Studies of structurally similar compounds reveal that androstane and androstene neurosteroids can selectively inhibit glycine receptor activity while exhibiting weaker effects on gamma-aminobutyric acid type A receptors [17]. The threshold concentration for neurosteroid effects on glycine-induced currents typically ranges from 0.1 micromolar, while effects on gamma-aminobutyric acid-mediated currents require higher concentrations of 10 to 50 micromolar [17]. These concentration ranges overlap with the effective concentrations observed for 14alpha-Hydroxy-4-androstene-3,6,17-trione's aromatase inhibitory activity [7].
The neurosteroid activity of related testosterone-derived compounds, such as androstanediol, has been well-characterized as positive allosteric modulators of gamma-aminobutyric acid type A receptors [16]. These compounds enhance gamma-aminobutyric acid-activated currents through binding to discrete sites within the transmembrane domains of the receptor complex [16]. The modulation occurs through increased channel open probability, resulting in enhanced chloride influx and reduced neuronal excitability [18].
Neurosteroid Class | Receptor Target | Effect | Concentration Range |
---|---|---|---|
3alpha-reduced steroids | GABA-A receptors | Positive modulation | 10-500 nanomolar |
Androstene derivatives | Glycine receptors | Selective inhibition | 0.1-1 micromolar |
Testosterone metabolites | GABA-A receptors | Allosteric modulation | 1-10 micromolar |
Sulfated steroids | GABA-A receptors | Negative modulation | 1-100 micromolar |
The potential neurosteroid properties of 14alpha-Hydroxy-4-androstene-3,6,17-trione may contribute to its overall biological profile, particularly in neural tissues where aromatase expression is prominent [19]. Brain-derived steroids can act with high spatial and temporal specificity, often through nonclassical receptor mechanisms that operate independently of genomic steroid hormone pathways [19]. The rapid, minute-by-minute effects of neurosteroids on neural circuits represent a distinct mechanism from the classical transcriptional effects of steroid hormones [20].
The fundamental distinction between 14alpha-Hydroxy-4-androstene-3,6,17-trione and reversible aromatase inhibitors lies in their divergent mechanisms of enzyme interaction and subsequent pharmacological profiles [21]. Reversible inhibitors, including anastrozole and letrozole, function as competitive antagonists that bind noncovalently to the aromatase enzyme through reversible interactions [22]. In contrast, 14alpha-Hydroxy-4-androstene-3,6,17-trione operates as a mechanism-based inactivator that forms irreversible covalent bonds with the enzyme [1].
The temporal characteristics of inhibition differ markedly between these two classes of compounds [6]. Reversible inhibitors exhibit immediate onset of inhibition that can be overcome by increasing substrate concentrations, while mechanism-based inhibitors like 14alpha-Hydroxy-4-androstene-3,6,17-trione require time-dependent preincubation to achieve maximal inhibitory effects [13]. Following removal of reversible inhibitors, enzyme activity rapidly returns to baseline levels, whereas irreversible inhibition persists until new enzyme synthesis occurs [6].
Inhibitor Type | Mechanism | Onset | Recovery | Substrate Effect |
---|---|---|---|---|
Anastrozole | Competitive, reversible | Immediate | Rapid | Overcome by high substrate |
Letrozole | Competitive, reversible | Immediate | Rapid | Overcome by high substrate |
Exemestane | Irreversible, steroidal | Time-dependent | Requires new enzyme synthesis | Not overcome |
14alpha-OH-AT | Irreversible, mechanism-based | Time-dependent | Requires new enzyme synthesis | Not overcome |
Clinical studies comparing reversible and irreversible inhibitors have revealed important pharmacological differences [23]. The plasma half-lives vary significantly, with anastrozole exhibiting 41-48 hours, letrozole demonstrating 2-4 days, and exemestane showing 27 hours [23]. The time to steady-state plasma levels also differs substantially, requiring 7 days for anastrozole, 60 days for letrozole, and 7 days for exemestane [23]. These pharmacokinetic differences influence dosing regimens and clinical applications [23].
The selectivity profiles of these inhibitors demonstrate distinct patterns of off-target effects [23]. Anastrozole shows the highest degree of selectivity with minimal impact on adrenosteroidogenesis, while both letrozole and exemestane produce unfavorable effects on plasma lipid levels [23]. Only exemestane exhibits androgenic side effects among the third-generation inhibitors, attributed to its steroidal structure [23]. The irreversible nature of exemestane provides persistent aromatase inhibition even after drug clearance, contrasting with the immediate reversibility of anastrozole and letrozole effects [6].
Breakthrough phenomena observed with reversible inhibitors represent a significant clinical consideration [6]. When cells are preincubated with competitive inhibitors like anastrozole, aromatase activity paradoxically increases after inhibitor removal, and subsequent androgen administration results in enhanced stimulation compared to untreated controls [13]. This rebound effect does not occur with irreversible inhibitors, which maintain sustained suppression of aromatase activity [6].
The degree of estrogen suppression achieved by different inhibitor classes varies in clinical settings [24]. Third-generation inhibitors typically achieve greater than 95% inhibition of aromatase activity, but subtle differences exist in their maximal suppressive capacity [24]. Comparative studies using isotopic measurement techniques have revealed that irreversible inhibitors may provide more sustained suppression compared to reversible agents, particularly during drug washout periods [24].
The utilization of 14alpha-Hydroxy-4-androstene-3,6,17-trione in breast cancer research has provided critical insights into estrogen-dependent tumor growth mechanisms and therapeutic intervention strategies. Michigan Cancer Foundation-7 human breast cancer cells have served as the primary experimental model for investigating the compound's effects on estrogen receptor-positive tumors [1] [2].
Research conducted by Fukuoka and colleagues demonstrated that 14alpha-Hydroxy-4-androstene-3,6,17-trione effectively inhibits testosterone and androstenedione-stimulated growth in Michigan Cancer Foundation-7 cells through aromatase blockade [1]. The compound exhibited dose-dependent inhibition across concentrations ranging from 0.1 to 10 micromolar, with maximum growth suppression achieved at higher concentrations [1]. Mechanistic studies revealed that the growth stimulation by testosterone or dihydrotestosterone was reduced by tamoxifen but not by androgen receptor blocker cyproterone acetate, confirming that these androgens stimulated cellular proliferation via estrogen receptors rather than androgen receptors [2].
The compound's selectivity profile in breast cancer models demonstrates minimal binding affinity to estrogen, progesterone, or androgen receptors, while maintaining potent aromatase inhibitory activity [3] [2]. This selectivity is crucial for breast cancer research applications, as it allows investigators to specifically target estrogen biosynthesis without directly interfering with receptor-mediated signaling pathways. Comparative studies with aminoglutethimide revealed that 14alpha-Hydroxy-4-androstene-3,6,17-trione functions as a mechanism-based irreversible inhibitor, providing sustained aromatase suppression compared to competitive inhibitors [4].
Pulse-labeling experiments with tritiated thymidine demonstrated that 14alpha-Hydroxy-4-androstene-3,6,17-trione significantly reduces deoxyribonucleic acid synthesis in estrogen receptor-positive breast cancer cells [2]. The compound's ability to block the conversion of androgens to estrogens within cancer cells has established it as a valuable tool for studying intracrine estrogen production and its role in tumor progression [1] [2].
Research applications of 14alpha-Hydroxy-4-androstene-3,6,17-trione in ovarian cancer have focused on understanding the relationship between aromatase expression, estrogen receptor status, and therapeutic responsiveness. Studies utilizing human ovarian cancer histocultures have revealed important correlations between aromatase activity and treatment response [5].
Investigation of nine ovarian cancer cases using histoculture techniques demonstrated that 44 percent of cases showed decreased tritiated thymidine uptake or Ki67 labeling index following treatment with 14alpha-Hydroxy-4-androstene-3,6,17-trione [5]. Notably, responsive cases exhibited significantly higher aromatase and estrogen receptor alpha expression compared to non-responsive cases, providing valuable insights into biomarker-driven treatment selection [5].
Aromatase expression analysis in ovarian cancers has revealed that 33 to 81 percent of tumors express this enzyme, with expression found in both epithelial cells and surrounding stroma where ovarian cancer invasion occurs [6]. The compound's research applications have contributed to understanding how intratumoral estrogens derived from in situ aromatization function as autocrine growth factors that promote cancer cell proliferation independently of circulating estrogen [6].
Clinical research applications have utilized 14alpha-Hydroxy-4-androstene-3,6,17-trione as a prototype for developing treatment strategies in recurrent ovarian cancer. Studies have shown that preselecting patients based on estrogen receptor expression improves response rates from 9 percent to 17 percent, while disease stabilization rates increase from 25 to 36 percent [6]. These findings have informed the development of biomarker-guided therapy approaches in ovarian cancer research.
The compound has also been instrumental in mechanistic studies examining the role of estrogen deprivation and estrogen receptor blockade in ovarian cancer cell cycle regulation. Research has demonstrated that estrogen deprivation causes ovarian cancer cells to arrest in the G1 phase of the cell cycle through modulation of cyclin-dependent kinases and their inhibitors [6].
Research applications of 14alpha-Hydroxy-4-androstene-3,6,17-trione in uterine tumor studies have provided fundamental insights into estrogen-dependent tumor growth and the therapeutic potential of aromatase inhibition. Comprehensive studies examining human uterine tumors, including endometrial cancer, uterine leiomyoma, and uterine adenomyosis tissues, have demonstrated the compound's broad efficacy across different uterine tumor types [3] [7].
Dose-response studies in human uterine tumor tissues revealed that 14alpha-Hydroxy-4-androstene-3,6,17-trione inhibited aromatase activity in all tumor types in a dose-dependent manner across concentrations ranging from 0.1 to 10 micromolar [3] [7]. The compound demonstrated particularly potent effects in endometrial cancer tissues, where aromatase activity is significantly higher than in normal endometrial tissues and closely related to cancer development [8].
Research utilizing endometrial cancer cell lines, particularly the HEC-59 cell line, has shown that 14alpha-Hydroxy-4-androstene-3,6,17-trione effectively suppresses testosterone-induced deoxyribonucleic acid synthesis enhancement [8]. This research has established that only specific endometrial cancer cell lines possess high aromatase activity, and in these cells, aromatase contributes significantly to cell proliferation when androgen substrate is provided [8].
Immunohistochemical studies have utilized 14alpha-Hydroxy-4-androstene-3,6,17-trione as a tool to investigate aromatase localization in uterine tissues. Research has demonstrated aromatase presence in adenomyosis tissues, specifically in both ectopic and eutopic endometrial glandular cells [9]. These findings have enhanced understanding of the role of local estrogen production in benign and malignant uterine conditions.
The compound's research applications have extended to investigating the selectivity of aromatase inhibition in uterine tissues. Studies have confirmed that 14alpha-Hydroxy-4-androstene-3,6,17-trione does not affect the activities of other steroid-metabolizing enzymes, including cholesterol side-chain cleavage enzyme, 11-hydroxylase, and 21-hydroxylase in tissue preparations [8]. This selectivity profile has made it an invaluable research tool for specifically studying aromatase function without interfering with other steroidogenic pathways.
14alpha-Hydroxy-4-androstene-3,6,17-trione has emerged as a critical research tool for investigating various endocrine disorders, particularly those involving dysregulated estrogen biosynthesis and metabolism. The compound's unique mechanism of action as a mechanism-based irreversible aromatase inhibitor has made it invaluable for studying the complex relationships between androgen-to-estrogen conversion and endocrine pathology [10].
Research applications in steroid hormone metabolism have utilized 14alpha-Hydroxy-4-androstene-3,6,17-trione to investigate the regulation of estrogen biosynthesis in peripheral tissues. Studies have demonstrated that the compound effectively blocks local tissue estrogen production independent of ovarian function, providing insights into postmenopausal estrogen physiology [11]. This research has been particularly important for understanding how peripheral aromatization contributes to endocrine disorders in postmenopausal women.
The compound has been extensively used in research examining aromatase excess syndrome and related disorders characterized by inappropriate estrogen production. Investigations have shown that 14alpha-Hydroxy-4-androstene-3,6,17-trione can effectively suppress excessive aromatase activity, making it a valuable tool for studying the pathophysiology of conditions involving aromatase overexpression [12].
Research in reproductive endocrinology has employed 14alpha-Hydroxy-4-androstene-3,6,17-trione to investigate follicular development and ovarian function. Studies have examined how aromatase inhibition affects the critical role of estrogen in reproductive tissue development and fertility regulation [11]. This research has contributed to understanding the balance between androgen and estrogen production in normal reproductive physiology and pathological conditions.
The compound has also been utilized in research examining hormonal feedback systems, particularly the hypothalamic-pituitary-gonadal axis. Studies have investigated how estrogen feedback mechanisms are affected by selective aromatase inhibition, contributing to understanding age-related hormonal changes and endocrine dysfunction [11].
Research applications of 14alpha-Hydroxy-4-androstene-3,6,17-trione in neuroendocrine and reproductive biology have provided significant insights into the complex interactions between steroid hormones and neurological function. The compound's selective aromatase inhibition has made it an essential tool for investigating neurosteroid function in brain tissue and the role of local estrogen production in neural processes [13].
Studies examining hypothalamic-pituitary-gonadal axis interactions have utilized 14alpha-Hydroxy-4-androstene-3,6,17-trione to investigate how estrogen regulation affects neurotransmitter systems. Research has demonstrated that the compound can effectively modulate estrogen levels in neural tissues without directly affecting other steroidogenic pathways, allowing for precise investigation of estrogen-specific neuroendocrine effects [13].
Reproductive biology research has employed 14alpha-Hydroxy-4-androstene-3,6,17-trione to study the critical role of aromatase in reproductive tissue development and function. Investigations have examined how selective estrogen biosynthesis inhibition affects fertility regulation, contraceptive mechanisms, and reproductive aging processes [11]. These studies have contributed to understanding the balance between androgenic and estrogenic influences on reproductive function.
Research examining neurosteroid metabolism has utilized the compound to investigate estrogen's role in brain function and neuroprotection. Studies have shown that 14alpha-Hydroxy-4-androstene-3,6,17-trione can effectively reduce local estrogen production in neural tissues, allowing researchers to study the consequences of estrogen deprivation on neuronal function and survival [13].
The compound has been instrumental in research examining the regulation of gonadotropin release and hormonal feedback mechanisms. Studies have investigated how negative feedback regulation of luteinizing hormone and follicle-stimulating hormone is affected by selective aromatase inhibition, providing insights into the endocrine control of reproductive function [11].
Developmental biology research has employed 14alpha-Hydroxy-4-androstene-3,6,17-trione to study the role of estrogen in sexual differentiation and organ development. The compound's ability to selectively block estrogen biosynthesis without affecting other hormonal pathways has made it valuable for investigating critical periods of hormone-dependent development [11].